
((2R,3S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The compound is characterized by the presence of a 2’-deoxy modification and a 5’-(2,2-dimethylpropanoate) ester group, which confer unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine typically involves the esterification of 2’-deoxyuridine with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
化学反应分析
Types of Reactions
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various uracil derivatives, alcohols, and substituted nucleosides, depending on the reaction conditions and reagents used .
科学研究应用
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and biochemical assays.
作用机制
The mechanism of action of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The ester group may enhance cellular uptake and stability of the compound. Molecular targets include thymidine kinase and DNA polymerase, which are crucial for DNA replication and repair .
相似化合物的比较
Similar Compounds
2’-Deoxyuridine: A naturally occurring nucleoside with similar structure but lacking the ester group.
Thymidine: Another nucleoside analog used in DNA synthesis studies.
5-Fluorouracil: A chemotherapeutic agent with structural similarities to uridine
Uniqueness
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is unique due to its ester modification, which enhances its chemical stability and biological activity. This modification also allows for targeted delivery and controlled release in therapeutic applications .
属性
分子式 |
C14H20N2O6 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)12(19)21-7-9-8(17)6-11(22-9)16-5-4-10(18)15-13(16)20/h4-5,8-9,11,17H,6-7H2,1-3H3,(H,15,18,20)/t8-,9+,11+/m0/s1 |
InChI 键 |
INSKKFQSZLBVEW-IQJOONFLSA-N |
手性 SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |
规范 SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


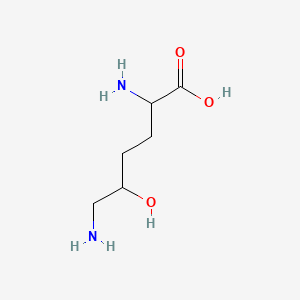

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)


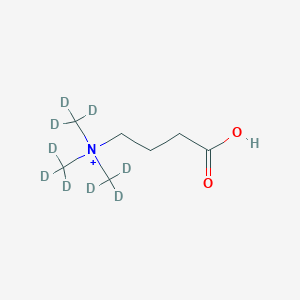
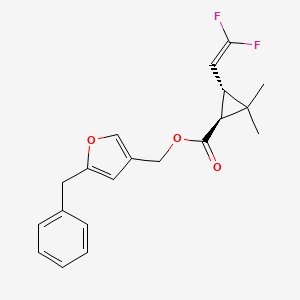


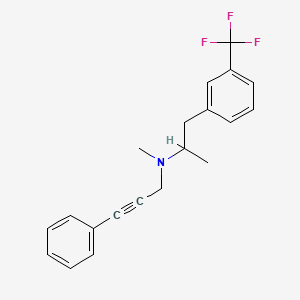
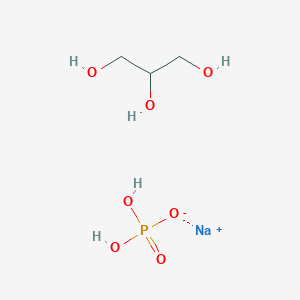

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

